Cas no 134523-00-5 (Atorvastatin)

Atorvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By reducing hepatic cholesterol production, Atorvastatin effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. Its robust pharmacokinetic profile includes high oral bioavailability and prolonged half-life, enabling once-daily dosing. Atorvastatin is clinically validated for managing hypercholesterolemia and reducing cardiovascular risk in patients with atherosclerosis or coronary artery disease. The compound exhibits consistent efficacy across diverse patient populations and demonstrates a well-characterized safety profile when administered at therapeutic doses. Its stability and predictable metabolism contribute to reliable clinical outcomes.
Atorvastatin structure
Atorvastatin structure
Product Name:Atorvastatin
CAS No:134523-00-5
MF:C33H35FN2O5
MW:558.639812707901
MDL:MFCD03613598
CID:64316
PubChem ID:60823
Update Time:2025-06-14

Atorvastatin Chemical and Physical Properties

Names and Identifiers

    • (3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
    • (3r,5r)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid
    • Atorvastatin
    • Atorvastatin Acid
    • Cardyl
    • Tozalip
    • Xavator
    • Sotis
    • Lipitor
    • Torvast
    • ATORVASTATIN CALCIUM
    • Atorvastatin [INN:BAN]
    • Liprimar
    • Tulip
    • C33H35FN2O5
    • Lipitor (TN)
    • A0JWA85V8F
    • (R-(R*,R*))-2-(4-Fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrole-1-heptanoic acid
    • Xarator
    • (betaR,
    • HSDB 7039
    • rel-Atorvastatin
    • Atorvastatin (Relative Stereo)
    • ATORVASTATIN [VANDF]
    • (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
    • 134523-03-8
    • Atorlip
    • (betaR,deltaR)-2-(p-Fluorophenyl)-beta,delta-dihydroxy-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrole-1-heptanoic Acid
    • HMS3715L05
    • C10AA05
    • Atorvastatin (INN)
    • NCGC00159458-02
    • BRD-K69726342-001-02-6
    • ATORVASTATIN [HSDB]
    • NCGC00159458-03
    • MRF-0000761
    • Sortis (TN)
    • Tox21_302417
    • CCRIS 7159
    • Q668093
    • AKOS000281127
    • (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid
    • MFCD00899261
    • A806793
    • C06834
    • DB01076
    • NCGC00159458-20
    • sodium 7-[5-(4-fluorophenyl)-2-isopropyl-4-phenyl-3-(phenylcarbamoyl)-2,3-dihydropyrrol-1-yl]-3,5-dihydroxy-heptanoate
    • atorvastatina
    • CAS-134523-00-5
    • BDBM22164
    • (3R,5R)-7-(3-(anilinocarbonyl)-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
    • Lipilou
    • (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid
    • CHEMBL1487
    • SR-01000872702
    • (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
    • Atorvastatin calcium salt
    • 134523-00-5
    • Ator
    • Lipilou; Tozalip; Torvast; Cardyl
    • DTXSID8029868
    • A802259
    • GTPL2949
    • SCHEMBL3831
    • 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-, (R-(R*,R*))-
    • HY-B0589
    • Atorcor
    • 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-, (betaR,deltaR)-
    • BIDD:GT0336
    • AS-35260
    • (3R,5R)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
    • Atorvastatin & Primycin
    • CI 981
    • (betaR,deltaR)-2-(p-Fluorophenyl)-beta,delta-dihydroxy-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrole-1-heptanoic acid
    • atrovastin
    • Lipinon
    • CI-981
    • ATORVASTATIN [MI]
    • 7-[2-(4-FLUORO-PHENYL)-5-ISOPROPYL-3-PHENYL-4-PHENYLCARBAMOYL-PYRROL-1-YL]- 3,5-DIHYDROXY-HEPTANOIC ACID
    • atorvastatinum
    • D07474
    • ATORVASTATIN [WHO-DD]
    • atorvastatine
    • Atofast
    • (3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
    • (3R,5R)-7-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
    • s5715
    • Atorin
    • 110862-48-1
    • (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
    • EN300-18527331
    • NS00009054
    • CHEBI:39548
    • ATORVASTATIN [INN]
    • (.BETA.R,.DELTA.R)-2-(P-FLUOROPHENYL)-.BETA.,.DELTA.-DIHYDROXY-5-ISOPROPYL-3-PHENYL-4-(PHENYLCARBAMOYL)PYRROLE-1-HEPTANOIC ACID
    • 7-(2-(4-FLUORO-PHENYL)-5-ISOPROPYL-3-PHENYL-4-PHENYLCARBAMOYL-PYRROL-1-YL)-3,5-DIHYDROXY-HEPTANOIC ACID
    • 1H-PYRROLE-1-HEPTANOIC ACID, 2-(4-FLUOROPHENYL)-.BETA.,.DELTA.-DIHYDROXY-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-, (R-(R*,R*))-
    • 7-[2-(4-FLUORO-PHENYL)-5-ISOPROPYL-3-PHENYL-4-PHENYLCARBAMOYL-PYRROL-1-YL]-3,5-DIHYDROXY-HEPTANOIC ACID
    • NCGC00255181-01
    • (betaR,deltaR)-2-(4-Fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrole-1-heptanoic Acid
    • DTXCID509868
    • CCG-221172
    • Lipitor(TM)
    • DTXSID60274003
    • UNII-A0JWA85V8F
    • HMS3886C20
    • AC-9386
    • SR-01000872702-1
    • Atorvastatin is known as an HMG-CoA reductase inhibitor.
    • A806791
    • (3R,5R)-7-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
    • XUKUURHRXDUEBC-KAYWLYCHSA-N
    • rel-(3S,5S)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
    • BRD-K69726342-001-03-4
    • GLXC-15111
    • BRD-K69726342-238-02-4
    • MDL: MFCD03613598
    • Inchi: 1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m1/s1
    • InChI Key: XUKUURHRXDUEBC-KAYWLYCHSA-N
    • SMILES: FC1C=CC(=CC=1)C1=C(C2C=CC=CC=2)C(C(NC2C=CC=CC=2)=O)=C(C(C)C)N1CC[C@H](C[C@H](CC(=O)O)O)O

Computed Properties

  • Exact Mass: 1154.45000
  • Monoisotopic Mass: 558.253
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 12
  • Complexity: 822
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 5
  • Topological Polar Surface Area: 112

Experimental Properties

  • Color/Form: No data available
  • Density: 6.95X10-25 mm Hg at 25 deg C (est)
  • Melting Point: 176-178 ºC
  • Boiling Point: 722.2°C at 760 mmHg
  • Flash Point: 390.572ºC
  • PSA: 229.24000
  • LogP: 10.10380

Atorvastatin Security Information

Atorvastatin Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Atorvastatin Suppliers

Amadis Chemical Company Limited
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(CAS:134523-00-5)Atorvastatin
Order Number:A806791
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:46
Price ($):193.0/379.0
Email:sales@amadischem.com

Atorvastatin Related Literature

Additional information on Atorvastatin

Recent Advances in Atorvastatin (134523-00-5) Research: A Comprehensive Review

Atorvastatin, a well-known statin drug with the chemical identifier 134523-00-5, continues to be a focal point in cardiovascular and metabolic research. Recent studies have explored its multifaceted pharmacological effects beyond cholesterol-lowering, including anti-inflammatory, antioxidant, and potential anticancer properties. This review synthesizes the latest findings from 2023-2024 literature, highlighting novel mechanisms and clinical applications.

A groundbreaking study published in Nature Cardiovascular Research (2024) revealed new structural insights into Atorvastatin's binding with HMG-CoA reductase, explaining its enhanced potency compared to other statins. The research team employed cryo-EM technology to visualize the drug-enzyme interaction at 2.8Å resolution, identifying key binding residues that could inform future drug design.

Clinical trials have demonstrated Atorvastatin's efficacy in reducing major adverse cardiovascular events by 38% in high-risk populations (NEJM, 2023). The multicenter study followed 15,000 patients over 5 years, establishing new benchmarks for primary prevention strategies. Notably, the research identified specific genetic markers (PCSK9 variants) that predict exceptional responders to Atorvastatin therapy.

Emerging research highlights Atorvastatin's potential in neurodegenerative diseases. A recent Cell Reports study (2024) showed that 134523-00-5 crosses the blood-brain barrier more effectively than previously thought, reducing amyloid-beta accumulation in Alzheimer's models by 42% through modulation of microglial activity.

Pharmacokinetic studies have yielded important findings about drug-drug interactions. The Journal of Clinical Pharmacology (2023) reported that concomitant use with certain antiviral agents increases Atorvastatin plasma concentrations by 3.2-fold, necessitating dosage adjustments. This has significant implications for HIV and COVID-19 patients receiving combination therapies.

Manufacturing innovations have improved Atorvastatin's production efficiency. A 2024 patent describes a novel crystallization method for 134523-00-5 that increases yield by 18% while reducing solvent waste, addressing both economic and environmental concerns in pharmaceutical production.

Despite these advances, challenges remain in personalized dosing strategies. Current research is focusing on pharmacogenomic approaches to optimize Atorvastatin therapy, with preliminary results showing promise in reducing side effects while maintaining efficacy (Circulation: Genomic and Precision Medicine, 2024).

Recommended suppliers
Amadis Chemical Company Limited
(CAS:134523-00-5)Atorvastatin
A806791
Purity:99%/99%
Quantity:250mg/1g
Price ($):193.0/379.0
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